5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized with a benzo[d]thiazole moiety via an amino methylene bridge. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in cyclocondensation reactions, enabling the formation of heterocyclic compounds such as quinolones, thiazoles, and pyrazoles . The benzo[d]thiazole group is a biologically relevant heterocycle, often associated with antimicrobial, anticancer, and anti-inflammatory activities . This compound likely serves as a precursor for synthesizing pharmacologically active molecules, leveraging the electron-deficient methylene carbon for nucleophilic attack in cyclization reactions .
Properties
IUPAC Name |
5-[(1,3-benzothiazol-2-ylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-14(2)19-11(17)8(12(18)20-14)7-15-13-16-9-5-3-4-6-10(9)21-13/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFSGVGLLGOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=CC=CC=C3S2)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color.
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of hydrogen bonds and a hydrophobic interaction with residues of tyrosinase. The compound’s interaction with tyrosinase is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor.
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway . This pathway is responsible for the production of melanin in the skin. The disruption of this pathway leads to a decrease in melanin production.
Result of Action
The primary result of the compound’s action is a significant decrease in melanin production. This is due to its inhibitory effect on tyrosinase, leading to a disruption in the melanogenesis pathway. The compound has been shown to have a strong inhibitory effect on tyrosinase without causing cytotoxicity in B16F10 melanoma cells.
Biological Activity
5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Antibacterial Activity
Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against these pathogens .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Benzothiazole Derivative A | 16 | E. coli |
| Benzothiazole Derivative B | 8 | S. aureus |
| This compound | 12 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of the compound has been explored in multiple studies. Notably, it has shown promising results in inhibiting the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that similar benzothiazole derivatives exhibited IC50 values below 30 µM against human cancer cell lines .
Case Study: Effect on Cancer Cell Lines
In a focused study on breast cancer cells, the compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation. The results suggested that the mechanism of action might involve the modulation of apoptotic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes.
- Induction of oxidative stress : This leads to cellular damage and apoptosis in cancer cells.
- Interaction with specific protein targets : The benzothiazole moiety may interact with cellular proteins involved in proliferation and survival pathways.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" in scientific research:
Anticancer Properties
Similar compounds have demonstrated anticancer activity.
Key findings:
- The IC50 values were generally below 5 µM, showing potent activity against cancer cell lines.
- Demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
Mechanisms of action:
- EGFR Inhibition: Inhibition of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction: Triggering apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest: Inducing cell cycle arrest at various phases, preventing cancer cell division and proliferation.
Case Study:
- In a preclinical model, a derivative with a similar structure was administered to mice bearing xenograft tumors derived from human cancer cell lines. Significant tumor growth inhibition was observed compared to control groups, and histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Biological Activities
The presence of a thiazolidinone ring can lead to greater anti-inflammatory and analgesic activity. Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines. Preliminary studies suggest that it could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines.
Data Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Induction of apoptosis |
| C7 | A549 | 2.06 ± 0.09 | EGFR inhibition |
| C16 | MCF-7 | 2.55 ± 0.34 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, highlighting substituent variations, synthetic yields, physical properties, and applications:
Key Findings:
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro, chloro) exhibit increased electrophilicity at the methylene carbon, accelerating cyclocondensation reactions . For example, the 2-chloro-4-nitroanilino derivative is a key intermediate for quinolones with antimicrobial properties . Heterocyclic Substituents: Benzo[d]thiazole and benzoselenadiazole groups confer distinct electronic and steric profiles. Selenium analogs (e.g., ) may exhibit unique redox properties .
Synthetic Methodologies :
- La(OTf)₃ catalysis () and Cu-mediated reactions () are common for Meldrum’s acid derivatives. Yields vary significantly (24–98%) depending on substituents and conditions .
- Thiomethyl derivatives () undergo oxidation to sulfoxides, demonstrating the versatility of sulfur-containing analogs .
Physical Properties :
- Melting points range widely (144–227°C), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in pyrazole derivatives) .
- IR spectra consistently show strong C=O stretches near 1720–1670 cm⁻¹, confirming the dioxane-dione core .
Applications: Most analogs serve as intermediates for bioactive heterocycles.
Preparation Methods
Synthesis of Benzo[d]thiazol-2-amine Derivatives
The benzo[d]thiazol-2-amine component serves as a critical precursor. A widely adopted method involves reacting benzothiazole with para-aminobenzophenone in ethanol under acidic conditions (glacial acetic acid), yielding substituted benzo[d]thiazol-2-amine derivatives. Alternative routes include cyclizing 2-aminothiophenol with cyanogen bromide or employing Hantzsch–Traumann thiazole synthesis for functionalized variants. For instance, reacting 1-cyclopentylthiourea with 1,1,1-trifluoropentane-2,4-dione and [hydroxy(tosyloxy)iodo]benzene generates 5-acetylthiazole intermediates, which are subsequently converted to enaminones via refluxing with dimethylformamide dimethyl acetal (DMF-DMA).
Preparation of Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
Meldrum’s acid is synthesized via condensation of malonic acid with acetone in acetic anhydride catalyzed by concentrated sulfuric acid. This exothermic reaction proceeds at 0–5°C, yielding the cyclic diketone in >80% purity after recrystallization. The compound’s high acidity (pKa ≈ 4.5) at the 5-position enables facile enolate formation, critical for subsequent Knoevenagel condensations.
Knoevenagel Condensation Strategy
The methylene bridge in the target compound is typically formed via Knoevenagel condensation between Meldrum’s acid and a benzothiazol-2-amine-derived aldehyde. For example, 5-formylbenzo[d]thiazol-2-amine reacts with Meldrum’s acid in the presence of piperidine and acetic acid, yielding the benzylidene adduct (Figure 1). Titanium tetrachloride (TiCl₄) or Lewis acid-amine complexes (e.g., TiCl₄-pyridine) enhance reaction efficiency by stabilizing the enolate intermediate. Under optimized conditions (benzene, 80°C, 17 h), this method achieves yields up to 79%.
Reaction Conditions
- Catalyst : TiCl₄-pyridine (1:4 molar ratio)
- Solvent : Dichloromethane or benzene
- Temperature : 25–80°C
- Yield : 56–79%
Mannich Reaction Approach
A three-component Mannich reaction offers an alternative pathway. Here, Meldrum’s acid (ketone), benzothiazol-2-amine (amine), and formaldehyde (aldehyde) react in ethanol at 50°C to form the β-amino ketone adduct. The reaction proceeds via iminium ion formation, followed by nucleophilic attack by Meldrum’s acid enolate (Scheme 1). While this method avoids pre-functionalized aldehydes, yields are moderate (45–60%) due to competing side reactions.
Nucleophilic Substitution Method
Activation of Meldrum’s acid at the 5-position with bromine (via N-bromosuccinimide) generates 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Subsequent reaction with benzo[d]thiazol-2-amine in dimethyl sulfoxide (DMSO) at 100°C facilitates nucleophilic substitution, forming the C–N bond. This method, though less common, provides regioselectivity but requires stringent anhydrous conditions.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
- ¹H NMR : A singlet at δ 1.6–1.7 ppm corresponds to the dimethyl groups of Meldrum’s acid. The methylene proton (CH) appears as a multiplet at δ 5.5–5.7 ppm, while aromatic protons from the benzothiazole moiety resonate at δ 7.0–7.6 ppm.
- ¹³C NMR : The carbonyl carbons of Meldrum’s acid are observed at δ 165–170 ppm, with the methylene carbon at δ 60–62 ppm.
- MS (ESI-TOF) : Molecular ion peaks at m/z 333.1 [M + H]⁺ align with the compound’s molecular formula (C₁₅H₁₃N₂O₄S).
Optimization and Challenges
Reaction efficiency hinges on:
- Catalyst Selection : TiCl₄-pyridine outperforms traditional bases like piperidine in Knoevenagel condensations, reducing reaction times from 17 h to 2 h.
- Solvent Polarity : Non-polar solvents (benzene, toluene) favor cyclization, while polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Temperature Control : Excessive heat (>100°C) promotes decomposition of Meldrum’s acid, necessitating reflux conditions below 80°C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
